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Sonoflora 1

Cat. No.: B610922
M. Wt: 931.5 g/mol
InChI Key: FDQSFHTZECTULA-UHFFFAOYSA-K
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Description

Historical Trajectory and Discovery within Sensitizer (B1316253) Chemistry

The development of Sonoflora 1 emerged from the ongoing scientific effort to identify and optimize sensitizer agents for dynamic therapies. The search for effective sensitizers, particularly for sonodynamic therapy (SDT), has been a significant challenge in clinical translation. medcraveonline.com this compound, also known as SF1, was developed by the late Donald Burke, MD, of Advanced Technologies in Boston, USA, and its successor company, SonneMed LLC, to address this need. saisei-mirai.or.jpirispublishers.com

The compound was identified as a novel agent with potent dual activity as both a sonosensitizer and a photosensitizer. medcraveonline.comirispublishers.commedcraveonline.com Early preclinical research, including animal studies, indicated that SDT with this compound could inhibit the growth of tumors. saisei-mirai.or.jpirispublishers.commedcraveonline.com This foundational work led to its investigation in a clinical context, with initial case studies published around 2009 involving patients with advanced, treatment-refractory breast cancer. saisei-mirai.or.jp These studies explored its use in a combined treatment approach known as sono-photodynamic therapy (SPDT). saisei-mirai.or.jp

Chemical Classification and Structural Context as a Chlorophyll (B73375) Derivative

This compound is chemically classified as a chlorophyll derivative, belonging to the broader category of porphyrin-based compounds. nih.goviiarjournals.orgtargetmol.com Specifically, it is described as an analog of chlorophyll, featuring a porphyrin-based macrocycle as its core structure. iiarjournals.orgtargetmol.commedkoo.com The central cavity of this porphyrin ring contains a metal ion. iiarjournals.orgtargetmol.commedkoo.com More detailed chemical information identifies this compound as Sn(IV) Chlorin (B1196114) e6 mono-glygly Amide Dihydroxide Trisodium (B8492382) Salt, indicating that the central metal ion is tin (Sn). frontierspecialtychemicals.com

The compound's structure gives rise to specific light-absorbing properties, with characteristic absorption peaks observed at wavelengths of 402 nm and 636 nm. medcraveonline.comiiarjournals.org This absorption spectrum is critical to its function as a photosensitizer.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Synonyms SF1, Sonoflora-1 medkoo.comfrontierspecialtychemicals.com
Chemical Name Sn(IV) Chlorin e6 mono-glygly Amide Dihydroxide Trisodium Salt frontierspecialtychemicals.com
Molecular Formula C₃₈H₄₂N₆O₁₀Sn medkoo.comfrontierspecialtychemicals.com
Molecular Weight 861.48 g/mol nih.govmedkoo.comfrontierspecialtychemicals.comresearchgate.net
CAS Number 1609250-37-4 medkoo.comfrontierspecialtychemicals.com
Appearance Data not available
Solubility Data not available

| Absorption Peaks | 402 nm, 636 nm | medcraveonline.comiiarjournals.org |

Role of this compound in Sono- and Photo-activated Modalities

This compound is investigated for its role as the active agent in dynamic therapies that use external energy sources to induce cytotoxicity in target tissues. It functions as both a photosensitizer for photodynamic therapy (PDT) and a sonosensitizer for sonodynamic therapy (SDT). saisei-mirai.or.jp

In the context of PDT, a sensitizer is activated by light of a specific wavelength. nih.gov Upon activation, the sensitizer can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. nih.govmdpi.com These ROS cause oxidative damage to cellular components, leading to cell death. nih.gov A primary limitation of PDT is the shallow penetration depth of light into biological tissues, restricting its use to superficial lesions. medcraveonline.comiiarjournals.org

SDT operates on a similar principle but uses ultrasound as the activation energy. irispublishers.com A sonosensitizer, like this compound, is activated by low-intensity ultrasound waves, which can penetrate much deeper into the body than light. iiarjournals.orgscienceopen.com This activation, potentially through mechanisms like sonoluminescence or acoustic cavitation, also leads to the generation of cytotoxic ROS, enabling the treatment of deeper tumors. nih.govmdpi.comscienceopen.com

The dual functionality of this compound makes it a candidate for sono-photodynamic therapy (SPDT), a modality that combines both light and ultrasound. saisei-mirai.or.jp This combined approach aims to leverage the mechanisms of both PDT and SDT, potentially resulting in an additive or synergistic therapeutic effect. saisei-mirai.or.jpresearchgate.net

Overview of Research Paradigms and Fundamental Scientific Questions Surrounding this compound

Research into this compound has spanned preclinical and initial clinical investigations. Preclinical paradigms have involved in vitro studies and in vivo animal models, such as the S-180 sarcoma mouse model, to establish the compound's anti-tumor activity. saisei-mirai.or.jpirispublishers.commedcraveonline.com Clinical research has been primarily in the form of case reports and pilot studies involving a small number of patients with advanced and refractory cancers, including breast and pancreatic cancer. saisei-mirai.or.jpirispublishers.comnih.gov These studies reported that SPDT with this compound resulted in partial or complete tumor responses in some terminally ill patients, demonstrating a potential therapeutic benefit. saisei-mirai.or.jpiiarjournals.org

Despite these initial findings, several fundamental scientific questions remain at the forefront of research:

Mechanism of Action: While the generation of ROS is the accepted general mechanism, the precise sonochemical and photochemical pathways of this compound activation and the full spectrum of cytotoxic species produced require more detailed elucidation. researchgate.net

Improving Efficacy: A major research focus is on enhancing therapeutic efficacy. This includes the development of advanced drug delivery systems, such as nanotechnology-based carriers, to improve the solubility, stability, and tumor-targeting specificity of this compound. nih.govresearchgate.net

Systemic Effects: The potential for systemic SPDT to affect circulating tumor cells has been postulated, but this requires significant further investigation to be substantiated. medcraveonline.comscienceopen.com

Clinical Validation: The promising results from initial case studies need to be validated through larger, controlled clinical trials to definitively determine the therapeutic role of this compound. saisei-mirai.or.jp

Future research will likely focus on these areas to fully understand and potentially optimize the application of this compound in oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H43N6Na3O10Sn+2 B610922 Sonoflora 1

Properties

IUPAC Name

dioxidanium;trisodium;5-(2-carboxylatoethyl)-7-[2-[[2-(carboxylatomethylamino)-2-oxoethyl]amino]-2-oxoethyl]-19-ethenyl-14-ethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22λ2-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),6,8,10,12,14,16(24),17,19-decaene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O8.3Na.2H2O.Sn/c1-7-21-17(3)25-12-27-19(5)23(9-10-33(47)48)36(43-27)24(11-31(45)39-15-32(46)40-16-34(49)50)37-35(38(51)52)20(6)28(44-37)14-30-22(8-2)18(4)26(42-30)13-29(21)41-25;;;;;;/h7,12-14,19,23H,1,8-11,15-16H2,2-6H3,(H7,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;2*1H2;/q;3*+1;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQSFHTZECTULA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn]N5C(=CC6=NC(=C4CC(=O)NCC(=O)NCC(=O)[O-])C(C6C)CCC(=O)[O-])C(=C(C5=C2)C=C)C)C(=O)[O-])C)C.[OH3+].[OH3+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N6Na3O10Sn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of Sonoflora 1

Biosynthetic Pathways and Precursor Chemistry of Chlorophyll (B73375) Derivatives Relevant to Sonoflora 1

The core macrocycle of this compound is a chlorin (B1196114), a class of tetrapyrrole pigments that are derivatives of porphyrins. The primary natural source for chlorins used in the semi-synthesis of photosensitizers like this compound is chlorophyll a. nih.govmdpi.com The biosynthetic pathway of chlorophyll is a complex enzymatic process that begins with glutamic acid and proceeds through the formation of a key intermediate, 5-aminolevulinic acid (ALA). Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG), the monopyrrolic precursor. rsc.org

Four molecules of porphobilinogen are then enzymatically polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate in the pathway. rsc.org A series of decarboxylation and oxidation steps follow, leading to the formation of protoporphyrin IX. The insertion of a magnesium ion into the core of protoporphyrin IX by magnesium chelatase marks the commitment to the chlorophyll branch of tetrapyrrole biosynthesis. Subsequent enzymatic modifications, including esterification and the reduction of one of the pyrrole (B145914) rings, ultimately yield chlorophyll a. ingentaconnect.com

For the production of this compound's precursor, chlorin e6 (Ce6), chlorophyll a is typically extracted from natural sources, with the microalga Spirulina platensis being a commonly used and efficient source due to its high chlorophyll a content. mdpi.comresearchgate.net The semi-synthesis of Ce6 from chlorophyll a involves a few key steps:

Extraction: Chlorophyll a is extracted from the biomass using organic solvents. nih.gov

Demetalation: The central magnesium ion is removed from the chlorophyll a macrocycle, typically by treatment with a mild acid, to form pheophytin a. mdpi.com

Hydrolysis: The phytyl ester chain at the C17 position and the isocyclic cyclopentanone (B42830) ring (E-ring) are cleaved. This is often achieved by alkaline hydrolysis, for instance, using sodium hydroxide (B78521) in acetone, which opens the E-ring and saponifies the ester to yield the trisodium (B8492382) salt of chlorin e6. mdpi.comgoogle.com

This process yields chlorin e6, a key intermediate possessing three carboxylic acid groups at positions 13¹, 15², and 17³, which are available for further chemical modification to create derivatives like this compound. mdpi.com

Semi-Synthetic Strategies for this compound Analogues

The semi-synthesis of this compound and its analogues involves the chemical modification of the naturally derived chlorin e6 macrocycle. These modifications are designed to enhance its properties as a sensitizer (B1316253).

Regioselective and Stereoselective Functionalization Approaches

The presence of three distinct carboxylic acid groups on the chlorin e6 molecule allows for regioselective functionalization. mdpi.com The reactivity of these carboxylic acid groups can differ, enabling the selective attachment of moieties to specific positions. For instance, this compound is a mono-glycyl amide derivative, meaning one of the carboxylic acid groups has been converted to an amide through reaction with glycine.

Achieving regioselectivity in the amidation of chlorin e6 is a key synthetic challenge. Different strategies can be employed:

Controlled Reaction Conditions: By carefully controlling stoichiometry and reaction conditions, it is possible to favor the reaction at one carboxylic acid site over the others.

Protecting Groups: Temporarily protecting two of the three carboxylic acid groups allows for the selective modification of the unprotected group.

Formation of Anhydrides: The formation of intramolecular anhydrides between adjacent carboxylic acid groups can be used to control reactivity. For example, a dianhydride of Ce6 can be formed, which then reacts with nucleophiles to give mixtures of mono- and di-amide derivatives. worldscientific.com

Studies on various amino acid conjugates of chlorin e6 have shown that it is possible to synthesize regioisomers with the amino acid attached at the 13¹, 15², or 17³ position. acs.org These synthetic routes often involve standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation. mdpi.com

Stereoselectivity is also a crucial aspect, particularly when chiral molecules like amino acids are introduced. The use of enantiomerically pure amino acids (e.g., L-proline) in the coupling reaction leads to the formation of porphyrin derivatives with specific stereochemistry, which can influence their self-assembly and biological recognition properties. mdpi.comfrontiersin.org

Design Principles for Structural Modifications Enhancing Sensitizer Properties

The structural modifications of the chlorin e6 macrocycle are guided by several principles aimed at optimizing its performance as a photosensitizer. nih.gov Key properties that are often targeted for enhancement include:

Amphiphilicity: A balance between hydrophilicity and lipophilicity is crucial for the transport of the sensitizer in the bloodstream and its accumulation in target tissues. The conjugation of amino acids, like in this compound, can modulate the amphiphilicity of the molecule. researchgate.net

Singlet Oxygen Quantum Yield: The efficiency of generating cytotoxic singlet oxygen upon light activation is a primary determinant of a photosensitizer's efficacy. Structural modifications can influence the electronic properties of the macrocycle and thus its ability to undergo intersystem crossing to the triplet state, which is necessary for singlet oxygen generation. nih.gov

Absorption Wavelength: An ideal photosensitizer should have strong absorption in the "therapeutic window" (600-850 nm), where light can penetrate tissues more deeply. While the core chlorin structure dictates the general absorption spectrum, peripheral modifications can cause a bathochromic (red) shift in the Q-band absorption, which is beneficial for treating deeper tumors. researchgate.net

The table below summarizes some key structural modifications and their intended effects on sensitizer properties.

Modification Rationale/Intended Effect Example Compound Class
Amino Acid Conjugation Modulate amphiphilicity, improve water solubility, potentially enhance cellular uptake.Chlorin e6-aspartic acid conjugates mdpi.com
Metal Chelation Influence photophysical properties (e.g., triplet state lifetime). The central tin (Sn) in this compound is an example.Metalloporphyrins, this compound (Sn-Ce6)
Hydrophobic Group Addition Increase lipophilicity to improve membrane permeability.Amide derivatives with long alkyl chains nih.gov
Ethynyl Group Introduction Induce a bathochromic shift in the absorption spectrum for deeper tissue penetration.Ethynyl-substituted bacteriochlorins nih.gov

Total Synthesis Considerations for Porphyrin-Based Macrocycles Related to this compound

While this compound is produced via semi-synthesis from a natural product, the total synthesis of the underlying porphyrin macrocycle is a well-established field of organic chemistry. rsc.org These methods provide access to a wide variety of synthetic porphyrins and related macrocycles from simple acyclic precursors, offering greater control over the final structure compared to semi-synthesis.

The most common strategies for constructing the porphyrin core involve the condensation of pyrrole-derived building blocks. nih.gov Key approaches include:

Condensation of Pyrrole and Aldehydes: The Rothemund reaction and its more practical successors, the Lindsey and Adler-Longo methods, involve the acid-catalyzed condensation of pyrrole with an aldehyde to form a tetraphenylporphyrin (B126558) (TPP). nih.govbrunel.ac.uk These methods are typically used for synthesizing symmetrically substituted porphyrins.

"2+2" Condensation: This approach involves the condensation of two dipyrromethane units. It is a versatile method for synthesizing both symmetrical and unsymmetrical porphyrins.

Stepwise Synthesis from Pyrroles: For highly unsymmetrical porphyrins, more complex, stepwise strategies are employed, building the macrocycle one pyrrole unit at a time. This provides the highest degree of control over the substitution pattern.

The total synthesis of a chlorin, like the core of this compound, is more challenging than that of a porphyrin because it requires the selective reduction of one of the double bonds in a pyrrole ring of the porphyrin macrocycle. This can be achieved by various methods, including the di-imide reduction of a porphyrin. The landmark total synthesis of chlorophyll a by Woodward in 1960 laid the foundation for the total synthesis of complex chlorins. ingentaconnect.com

Sustainable Chemical Synthesis and Green Chemistry Innovations for this compound Production

The traditional synthesis of porphyrins and their derivatives often involves harsh conditions, large volumes of hazardous solvents, and energy-intensive purification steps. tandfonline.com In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for their production. These green chemistry innovations are applicable to the synthesis of the porphyrin core of molecules like this compound.

Key green chemistry approaches include:

Mechanochemical Synthesis: This solvent-free method involves the grinding of solid reactants (e.g., pyrrole and an aldehyde with an acid catalyst) to induce a chemical reaction. This technique significantly reduces solvent waste and can be more energy-efficient than traditional solution-phase synthesis. nih.govrsc.orgorientjchem.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in porphyrin synthesis. This method is more energy-efficient than conventional heating. tandfonline.com

Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) and dimethylformamide (DMF) with more environmentally benign alternatives is a key focus. For example, methods have been developed that use water-methanol mixtures or ionic liquids for porphyrin synthesis and extraction. nih.govwhiterose.ac.ukacs.org

Air as an Oxidant: Many porphyrin syntheses require an oxidation step to form the aromatic macrocycle. Using air as the oxidant is a greener alternative to chemical oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). nih.gov

Sustainable Extraction from Natural Sources: For the semi-synthesis of this compound, greening the extraction of chlorophyll from biomass is also important. This includes using safer solvents like ethanol (B145695) instead of methanol (B129727) and developing energy-efficient extraction techniques. whiterose.ac.ukresearchgate.netnih.gov

The table below highlights some green chemistry innovations relevant to porphyrin and chlorin synthesis.

Green Innovation Description Benefit
Mechanochemistry Solvent-free reaction via grinding of solid reactants. nih.govReduces solvent waste, lowers energy consumption.
Microwave Synthesis Use of microwave irradiation to accelerate reactions. tandfonline.comFaster reaction times, improved yields, energy efficiency.
Aqueous/Alcoholic Solvents Replacing chlorinated solvents with water or ethanol. nih.govReduced toxicity and environmental impact.
Ionic Liquids Use as a "green" solvent for extraction and reaction. acs.orgLow volatility, potential for recyclability.

Molecular and Cellular Mechanistic Investigations of Sonoflora 1 Activity

Photophysical Mechanisms of Sonoflora 1 Activation

The interaction of this compound with light is a critical aspect of its function as a photosensitizer. This process involves the absorption of light energy and subsequent generation of reactive oxygen species (ROS), which are key to its therapeutic action. iiarjournals.org

Light Absorption and Excited State Dynamics

This compound, a derivative of chlorophyll (B73375), exhibits distinct light absorption peaks at specific wavelengths. saisei-mirai.or.jpiiarjournals.org Research has identified absorption maxima at approximately 402 nm and 636 nm. iiarjournals.org This absorption of photons transitions the this compound molecule from its stable ground state to a short-lived, high-energy excited singlet state. From this excited state, the molecule can undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state. nih.gov It is this triplet state that is primarily responsible for the subsequent photochemical reactions. nih.gov

Singlet Oxygen Generation Pathways (Type I and Type II Photoreactions)

Once in the excited triplet state, this compound can initiate two primary types of photoreactions to generate cytotoxic reactive oxygen species (ROS). nih.gov

Type I Reaction: The excited sensitizer (B1316253) can directly interact with surrounding biological substrates, such as lipids or proteins, through electron or hydrogen transfer. This process forms free radicals, which can then react with molecular oxygen to produce various ROS, including superoxide (B77818) and hydroxyl radicals. nih.gov

Type II Reaction: Alternatively, the excited triplet state of this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. nih.gov This energy transfer converts the oxygen into a highly reactive, excited singlet state, known as singlet oxygen (¹O₂). nih.govscienceopen.com This pathway is often considered the dominant mechanism for many photosensitizers in photodynamic therapy. nih.gov The generation of singlet oxygen and other ROS leads to increased oxidative stress, causing damage to cellular components like membranes and DNA. iiarjournals.org

Sonochemical Mechanisms of this compound Activation

This compound can also be activated by ultrasound, a key feature of sonodynamic therapy (SDT). This modality allows for the treatment of deeper tissues that are inaccessible to light. saisei-mirai.or.jpmedcraveonline.com The activation mechanism relies on the physical and chemical effects of ultrasound waves interacting with the sonosensitizer. medcraveonline.com

Ultrasound-Induced Cavitation Effects and Sonoluminescence

The primary mechanism by which ultrasound activates sonosensitizers like this compound is acoustic cavitation. scienceopen.commedcraveonline.com Ultrasound waves propagating through tissue cause the formation, growth, and rapid collapse of microscopic bubbles. nih.gov This process of inertial cavitation generates extreme localized conditions, including high temperatures and pressures. scienceopen.com The violent collapse of these bubbles also produces a phenomenon known as sonoluminescence, which is the emission of light. scienceopen.commedcraveonline.com It is hypothesized that this sonoluminescent light can then photochemically activate the sonosensitizer in a manner similar to external light sources. scienceopen.com Furthermore, the mechanical forces generated by cavitation, such as shock waves and microjets, can cause direct physical damage to nearby cell membranes. scienceopen.com

Reactive Oxygen Species Generation via Ultrasound Activation

Ultrasound-induced cavitation contributes to the generation of ROS through several pathways. The high temperatures produced during bubble collapse can cause the thermal dissociation of water molecules, forming hydroxyl radicals (•OH) and hydrogen atoms (•H). scienceopen.com These primary radicals can then react with molecular oxygen to create a cascade of further ROS, such as peroxyl radicals. nih.gov

When a sonosensitizer like this compound is present, it is believed to enhance ROS production. The sensitizer can be activated by the sonoluminescence produced during cavitation, leading to the generation of singlet oxygen via a Type II photoreaction mechanism. scienceopen.commedcraveonline.com The presence of the sensitizer may also promote the formation and collapse of cavitation bubbles, further amplifying the sonochemical reactions that produce ROS. scienceopen.com The resulting oxidative stress from this array of reactive species induces cellular damage, leading to necrosis or apoptosis. nih.gov

Molecular Interactions of this compound with Biological Components

The efficacy of this compound is rooted in its ability to interact with and localize within biological systems, particularly tumor cells. As a chlorophyll derivative with a porphyrin-based structure, it possesses good biomolecular affinity. iiarjournals.org Porphyrin compounds are known to be taken up by cells, and their amphiphilic nature can facilitate penetration through cell membranes. iiarjournals.org

Once inside a cell, this compound is believed to accumulate in various organelles. The specific subcellular localization can significantly influence the outcome of the therapy, as the highly reactive and short-lived ROS generated upon activation will damage structures in their immediate vicinity. For instance, localization in the mitochondria can disrupt cellular respiration and trigger apoptosis, while accumulation in the cell membrane can lead to a loss of integrity and necrotic cell death. While detailed studies on the specific molecular binding partners of this compound are not extensively published, its interactions are likely governed by its physicochemical properties, leading to associations with lipid-rich structures like membranes and potentially with various intracellular proteins. nih.govmdpi.com

Interactive Data Table: Properties of this compound

Property Value/Description Reference(s)
Common Name This compound, SF1 medkoo.comsaisei-mirai.or.jp
Chemical Class Chlorophyll Analog, Porphyrin-based medkoo.comiiarjournals.org
Molecular Weight 861.48 g/mol nih.govfrontierspecialtychemicals.com
Molecular Formula C₃₈H₄₂N₆O₁₀Sn frontierspecialtychemicals.com
CAS Number 1609250-37-4 medkoo.comfrontierspecialtychemicals.com
Activation Methods Light (Photodynamic), Ultrasound (Sonodynamic) medkoo.comsaisei-mirai.or.jp

| Light Absorption Peaks | ~402 nm, 636 nm | saisei-mirai.or.jpiiarjournals.org |

Table of Mentioned Compounds

Compound Name Classification/Role
This compound Photosensitizer and Sonosensitizer
Singlet Oxygen Reactive Oxygen Species
Superoxide Reactive Oxygen Species
Hydroxyl Radical Reactive Oxygen Species

Protein-Ligand Binding Dynamics and Specificity

The therapeutic efficacy of sensitizers like this compound is intrinsically linked to their ability to bind to specific molecules within target cells. The positively charged sensitizer molecule is thought to bind to negatively charged molecules, such as lactate (B86563), which are abundant in cancer cells due to their anaerobic metabolism. iiarjournals.org This electrostatic attraction contributes to the selective accumulation and retention of this compound in tumor tissues compared to healthy cells, which tend to expel the agent within 24 hours. iiarjournals.org The binding of this compound to a fibrin (B1330869) matrix has also been noted as a factor in its localization within tumors. iiarjournals.org

PropertyDescriptionSource
Binding Target Negatively-charged lactate in cancer cells iiarjournals.org
Binding Mechanism Electrostatic attraction iiarjournals.org
Cellular Selectivity Preferential retention in cancer cells over healthy cells iiarjournals.org
Matrix Binding Interaction with fibrin matrix in tumors iiarjournals.org

Membrane Interaction and Cellular Uptake Mechanisms

This compound, being a fat-soluble magnesium-porphyrin complex, is readily absorbed by all cells upon administration. iiarjournals.org The process of cellular uptake is crucial for its subsequent activation and therapeutic action. Ultrasound has been shown to temporarily increase cell membrane permeability, a phenomenon known as sonoporation, which can enhance the uptake of sensitizing agents like this compound. scienceopen.com This increased permeability facilitates the entry of the compound into the cell, where it can then interact with intracellular targets. scienceopen.comnih.gov The specific mechanisms governing the transport of this compound across the cell membrane are an area of ongoing investigation, with evidence suggesting that both passive diffusion and potentially carrier-mediated processes are involved.

FeatureDetailsSource
Compound Type Fat-soluble magnesium-porphyrin complex iiarjournals.org
Initial Uptake Rapid absorption by all cells iiarjournals.org
Enhanced Uptake Ultrasound-induced sonoporation increases membrane permeability scienceopen.com
Uptake Mechanism Believed to involve passive diffusion and potentially carrier-mediated transport nih.gov

Intracellular Signaling Pathways Modulated by this compound-Induced Events

Once inside the cell, the activation of this compound by light or sound triggers a cascade of intracellular events that modulate various signaling pathways, ultimately leading to cell death. iiarjournals.org

Modulation of Oxidative Stress Response Pathways

The primary mechanism of action for this compound in both photodynamic and sonodynamic therapy is the generation of reactive oxygen species (ROS). iiarjournals.orgscienceopen.com Upon activation by light or ultrasound, the energized this compound molecule reacts with nearby oxygen to form highly reactive free radical oxygen. iiarjournals.org This surge in ROS induces severe oxidative stress within the cancer cell, leading to damage of genetic material and cell membranes. iiarjournals.orgmdpi.com The cell's natural antioxidant systems become overwhelmed, and the resulting oxidative damage is a key driver of cytotoxicity. researchgate.net

EventConsequenceSource
Activation of this compound Energy transfer to molecular oxygen iiarjournals.org
ROS Generation Formation of free radical oxygen iiarjournals.org
Cellular Impact Severe oxidative stress, damage to DNA and membranes iiarjournals.orgmdpi.com
Outcome Cytotoxicity and cell death iiarjournals.org

Impact on Subcellular Organelle Function (e.g., Mitochondria, Lysosomes)

The ROS generated by activated this compound have a profound impact on subcellular organelles, particularly mitochondria and lysosomes. Mitochondria, being central to cellular metabolism and apoptosis, are a primary target. ROS can damage the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential, swelling, and the release of pro-apoptotic factors like cytochrome c. nih.govplos.orgwikipedia.org This disruption of mitochondrial function is a critical step in initiating the apoptotic cascade. plos.orgwikipedia.org

Furthermore, sonodynamic therapy can induce lysosome-dependent autophagy. nih.gov While autophagy can sometimes be a survival mechanism for cells, the extensive damage caused by ROS can lead to the breakdown of lysosomal membranes and the release of their contents, contributing to cellular demise. nih.gov

OrganelleEffect of this compound-Induced ROSSource
Mitochondria Membrane damage, decreased membrane potential, release of cytochrome c, induction of apoptosis nih.govplos.orgwikipedia.org
Lysosomes Induction of autophagy, potential for membrane breakdown and release of contents nih.gov

Theoretical and Computational Modeling of this compound Interactions

To gain a deeper understanding of the molecular interactions of this compound, theoretical and computational methods are being employed. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations can provide valuable insights into the electronic structure and reactivity of this compound. nih.gov These calculations can help to predict the molecule's absorption spectra, the energy levels of its excited states, and its propensity to generate ROS. For instance, understanding the electronic properties can elucidate why this compound is an efficient sensitizer, capable of being activated by both light and sound. iiarjournals.orgnih.gov Such computational studies are instrumental in designing and developing new and improved sensitizers for therapeutic applications. nih.gov While specific quantum mechanical calculation data for this compound is not yet widely published, the use of these methods for similar porphyrin-based sensitizers is well-established. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

There is no publicly available research detailing molecular dynamics (MD) simulations specifically for this compound.

In principle, MD simulations could provide critical insights into the behavior of this compound within biological environments. Such studies for similar porphyrin-based photosensitizers often investigate their interaction with cell membranes, predicting how the molecule orients and penetrates the lipid bilayer. This information is vital for understanding cellular uptake and subcellular localization, which are key factors in the efficacy of sonodynamic therapy. Simulations could also model the interaction of this compound with carrier molecules, like nanoparticles or liposomes, to understand drug release mechanisms under the influence of ultrasound. While the general methodology is established for studying sonosensitizers nih.govresearchgate.net, specific parameters and results for this compound are not documented.

Docking Studies and Structure-Activity Relationship (SAR) Prediction

Specific docking studies or comprehensive structure-activity relationship (SAR) predictions for this compound are not found in the available scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode at the molecular level. This could help to explain its selective accumulation in tumor tissues and its mechanism of action upon activation by ultrasound.

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine which chemical groups are responsible for evoking a target biological effect. For this compound, this would involve modifying its porphyrin backbone, peripheral groups, or the central metal ion and assessing how these changes affect its sonosensitizing and photosensitizing activity. While the chemical structure of this compound is known (C₃₈H₄₂N₆O₁₀Sn) abcfarm.org.brphysiology.org, detailed SAR studies that would inform the design of more potent analogs have not been published.

Absence of Scientific Data for "this compound" Precludes Article Generation

Following a comprehensive search of scientific databases and publicly available information, it has been determined that the chemical compound designated as "this compound" is not described or indexed in current scientific literature. As a result, the generation of a scientifically accurate and detailed article focusing on its advanced analytical and characterization techniques is not possible.

The specific and technical nature of the requested article outline—including multidimensional NMR spectroscopy, high-resolution mass spectrometry, X-ray crystallography, and advanced chromatographic techniques—necessitates a foundation of existing empirical data and research findings. Without any published studies on "this compound," any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and verifiable sourcing.

Therefore, the requested article cannot be produced. The fundamental prerequisite for such a technical document is the existence of the compound itself within the body of scientific knowledge.

Advanced Analytical and Characterization Techniques for Sonoflora 1

Chromatographic and Electrophoretic Separation Methodologies for Purity and Isomer Analysis

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a powerful approach for the high-resolution separation of charged and neutral molecules, making it well-suited for the analysis of Sonoflora 1 and its potential impurities or degradation products. As a tin-metalloporphyrin, this compound possesses intrinsic properties that can be exploited for CE-based separation. The technique's high efficiency, minimal sample consumption, and short analysis times are significant advantages. scispace.com

In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their mass-to-charge ratio in a buffer-filled capillary under the influence of a strong electric field. For more complex separations, particularly involving neutral molecules or species with similar electrophoretic mobilities, Micellar Electrokinetic Chromatography (MEKC) is employed. wikipedia.orgnews-medical.net MEKC introduces a surfactant (such as sodium dodecyl sulfate, SDS) into the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. scispace.comwikipedia.org Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity. wikipedia.org Given the porphyrin macrocycle's nature, MEKC is particularly applicable for resolving this compound from related, uncharged porphyrin precursors or hydrophobic degradation products.

The separation of various porphyrins has been successfully demonstrated using CE, often coupled with highly sensitive detection methods like laser-induced fluorescence (LIF) to achieve detection limits in the picomolar range. nih.gov For this compound, detection could be performed using UV-Vis spectrophotometry, capitalizing on the strong Soret band absorption characteristic of porphyrins, typically around 410 nm. nih.gov

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis
ParameterDescriptionTypical Value/ConditionRationale for this compound
Technique The specific CE method employed.Micellar Electrokinetic Chromatography (MEKC)Allows for the simultaneous separation of charged this compound and potential neutral, hydrophobic impurities or precursors. wikipedia.org
Capillary The separation column.Fused Silica, 50 µm i.d., 50 cm total lengthStandard dimensions for high-efficiency separations. news-medical.net
Background Electrolyte (Buffer) The medium filling the capillary.20 mM Sodium Borate, 50 mM SDS, pH 9.2Alkaline pH ensures strong electroosmotic flow, while SDS micelles provide the pseudo-stationary phase for partitioning. scispace.com
Separation Voltage The electric potential driving the separation.25 kVProvides a balance between rapid analysis and managing Joule heating.
Injection Method for introducing the sample.Hydrodynamic (50 mbar for 5s)A common and reproducible sample introduction method.
Detection Method for detecting separated components.Diode Array Detector (DAD) at 410 nmTargets the high-absorbance Soret band of the porphyrin macrocycle for sensitive detection. nih.gov

Hyphenated Techniques for In Situ and Real-Time Characterization

To gain deeper insight into the identity and behavior of this compound, especially within complex biological matrices or during activation, hyphenated techniques that couple separation with information-rich detection are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the definitive identification and quantification of compounds. For this compound, LC, particularly High-Performance Liquid Chromatography (HPLC), would first separate the compound from a mixture. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the m/z of the parent ion with high accuracy, allowing for the confirmation of this compound's elemental composition (C₃₈H₄₂N₆O₁₀Sn). mdpi.com Tandem mass spectrometry (MS/MS) further fragments the parent ion, providing a characteristic pattern that serves as a structural fingerprint, useful for distinguishing it from other metalloporphyrins. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers unparalleled structural elucidation capabilities online. mdpi.com While less sensitive than MS, NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C). nih.govuni-muenchen.de In an LC-NMR setup, after chromatographic separation, the analyte flows into an NMR probe for analysis. mdpi.com This can be done in on-flow mode for abundant signals or, more commonly for trace analysis, in stop-flow mode where the chromatographic flow is paused while the spectrum of a specific peak is acquired to improve the signal-to-noise ratio. nih.gov For this compound, LC-NMR could unequivocally confirm the structure of the porphyrin backbone and its substituents.

Table 2: Hyphenated Techniques for this compound Identification
TechniquePrincipleApplication for this compoundKey Information Provided
HPLC-ESI-TOF-MS Separation by HPLC followed by soft ionization (Electrospray Ionization) and high-resolution mass analysis (Time-of-Flight).Accurate mass determination and impurity profiling.Exact molecular weight (confirmation of C₃₈H₄₂N₆O₁₀Sn), identification of metabolites or degradation products. creative-proteomics.comresearchgate.net
HPLC-APCI-MS/MS Separation by HPLC, ionization via Atmospheric Pressure Chemical Ionization, and fragmentation analysis in a tandem mass spectrometer.Structural confirmation and differentiation from isomers.Characteristic fragmentation pattern of the porphyrin macrocycle and its side chains. core.ac.ukacs.org
LC-SPE-NMR HPLC separation followed by automated solid-phase extraction (SPE) of target peaks, which are then eluted with deuterated solvent into the NMR.Definitive structural elucidation of the compound and any major transformation products.Unambiguous confirmation of molecular structure through ¹H and ¹³C NMR spectra, resolving stereochemistry if applicable. nih.gov

The therapeutic effect of this compound is mediated by the generation of Reactive Oxygen Species (ROS) upon activation by ultrasound. Monitoring this process is crucial for understanding its mechanism and optimizing therapeutic parameters. Several techniques can be employed for the real-time or near-real-time detection of these transient and highly reactive species.

A primary ROS in sonodynamic therapy is singlet oxygen (¹O₂), which emits a characteristic phosphorescent glow at approximately 1270 nm upon relaxation to its ground state. aacrjournals.org This emission is extremely weak but can be detected in real-time using highly sensitive near-infrared (NIR) detectors, such as specialized photomultiplier tubes (PMTs) or single-photon avalanche diodes. spiedigitallibrary.orgoptica.org This direct detection method provides a non-invasive way to quantify ¹O₂ production during sonication. aacrjournals.org

Indirect methods involve the use of chemical probes that react with specific ROS to produce a measurable signal, such as a change in absorbance or fluorescence. spiedigitallibrary.org For instance, 1,3-diphenylisobenzofuran (B146845) (DPBF) is a chemical trap that reacts specifically with ¹O₂, leading to a decrease in its absorbance that can be monitored spectrophotometrically. dovepress.comacs.org Fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used within cells; once deacetylated, they are oxidized by general ROS to the highly fluorescent dichlorofluorescein (DCF). dovepress.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting species with unpaired electrons, such as superoxide (B77818) (O₂⁻•) and hydroxyl (•OH) radicals. mdpi.com Since these radicals are short-lived, spin-trapping agents are used. These agents react with the transient radicals to form a more stable radical adduct that can be detected and quantified by EPR, providing definitive evidence of specific radical formation. mdpi.comresearchgate.net

Table 3: Techniques for Monitoring this compound Activation and ROS Production
TechniquePrincipleTarget SpeciesMode of Detection
Time-Resolved NIR Phosphorescence Direct detection of the photon emitted by ¹O₂ as it returns to its ground state. optica.orgSinglet Oxygen (¹O₂)Photon counting at ~1270 nm. aacrjournals.org
UV-Vis Spectrophotometry with Chemical Probes A chemical probe (e.g., DPBF) is irreversibly oxidized by ¹O₂, causing its absorbance to decrease. acs.orgSinglet Oxygen (¹O₂)Measurement of absorbance decay over time.
Fluorescence Spectroscopy with Chemical Probes A non-fluorescent probe (e.g., DCFH-DA, Singlet Oxygen Sensor Green) is oxidized by ROS to a highly fluorescent product. dovepress.comrsc.orgGeneral ROS, ¹O₂Measurement of fluorescence increase over time.
Electron Paramagnetic Resonance (EPR) Spectroscopy Detection of unpaired electrons. A spin trap (e.g., DMPO) reacts with short-lived radicals to form a stable radical adduct. mdpi.comSuperoxide (O₂⁻•), Hydroxyl (•OH) radicalsMeasurement of the specific EPR spectrum of the radical adduct.

Theoretical and Potential Non Biomedical Applications of Sonoflora 1

Applications in Advanced Materials Science

The unique photophysical and electrochemical characteristics of tin porphyrins make them valuable building blocks for sophisticated, functional materials. Their ability to absorb light and participate in electron transfer processes is central to these potential applications.

Analogues of Sonoflora 1, specifically tin porphyrin derivatives, can be integrated as monomers into larger polymer structures, creating materials that respond to light or potentially sound. These tin porphyrin units can be used to synthesize porous aromatic frameworks (PAFs) and two-dimensional covalent organic polymers (COPs). beilstein-journals.orgrsc.org Such polymers exhibit broad and strong optical absorption in the visible light spectrum. researchgate.net When light is applied, the tin porphyrin component can become photoexcited, enabling it to transfer energy or electrons to other molecules. This property is the basis for creating photo-responsive polymers where light can be used to trigger chemical reactions or alter material properties.

While direct research into sono-responsive polymers using this compound analogues for non-biomedical purposes is limited, the known sonosensitizing nature of the compound suggests theoretical possibilities. The mechanism of sonosensitization involves the generation of reactive oxygen species (ROS) via acoustic cavitation, a process that could be harnessed to induce localized chemical changes or degradation within a polymer matrix under ultrasonic irradiation.

The planar, aromatic structure of the porphyrin macrocycle facilitates its use in creating highly ordered supramolecular structures. Tin porphyrins can be assembled into dynamic, microheterogeneous systems like vesicles and micelles. uni-regensburg.de Within these assemblies, the porphyrin units can organize at interfaces, which enhances intermolecular interactions, promotes photoinitiated charge separation, and can suppress the rapid recombination of separated charges. uni-regensburg.de This organization is critical for building systems that can capture light energy and channel it into useful chemical work.

Furthermore, tin porphyrins serve as key components in the construction of 2D covalent organic polymers (COPs). For example, a tin porphyrin axially-coordinated 2D covalent organic polymer (SnTPPCOP) has been developed, demonstrating how these molecules can be linked to form robust, porous materials with defined structures and active sites. researchgate.netrsc.org These materials have high surface areas and tunable electronic properties, making them suitable for applications in electronics and catalysis. researchgate.net

Integration into Photo- and Sono-responsive Polymers

Catalytic Roles and Methodologies

The tin porphyrin core of this compound is an active center for various catalytic transformations, particularly those driven by light (photocatalysis) or electricity (electrocatalysis).

Porphyrins and metalloporphyrins are highly versatile in both photoredox and electrocatalytic processes. beilstein-journals.org Analogues of this compound have demonstrated significant potential in these areas.

In electrocatalysis , tin porphyrin complexes have been identified as effective molecular catalysts for the hydrogen evolution reaction (HER), a key process for generating clean hydrogen fuel from water. researchgate.netubc.canih.gov A PEGylated tin porphyrin complex, for instance, showed high activity and selectivity for producing hydrogen in acetonitrile. ubc.canih.gov Similarly, the SnTPPCOP material demonstrated promising HER activity with a low overpotential, indicating high efficiency. rsc.org The performance of these catalysts highlights the potential of main-group elements like tin in energy-relevant chemical reactions. ubc.canih.gov

Catalyst AnalogueReactionMediumPerformance MetricValueSource
PEGylated Sn PorphyrinProton Reduction (HER)AcetonitrileMax. Turnover Frequency (TOF)1,099 s⁻¹ ubc.canih.gov
SnTPPCOPHydrogen Evolution Reaction (HER)1.0 M KOHOverpotential at 10 mA cm⁻²147 mV rsc.org
SnTPP (monomer)Hydrogen Evolution Reaction (HER)1.0 M KOHOverpotential at 10 mA cm⁻²251 mV rsc.org

In photoredox catalysis , the excited state of tin porphyrins can initiate single electron transfer (SET) or energy transfer (EnT) processes. beilstein-journals.org This capability allows them to catalyze a variety of organic transformations using visible light as an energy source.

Tin porphyrin analogues can act as photosensitizers to generate highly reactive species like singlet oxygen (¹O₂) for use in organic synthesis. beilstein-journals.org Upon light absorption, the porphyrin transfers energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen. This "reagent" can then perform mild and selective oxidations that are difficult to achieve through other means. beilstein-journals.org

A key example is the use of a tin porphyrin-based porous aromatic framework (SnPor@PAF) as a recyclable photocatalyst for the aerobic oxidation of various sulfides into sulfoxides. beilstein-journals.org The framework material demonstrated the same catalytic activity as its monomeric precursor but with the significant advantage of being easily recovered and reused without a noticeable loss in activity. beilstein-journals.org

Catalyst AnalogueReaction TypeSubstrateProductYield RangeKey FeatureSource
SnPor@PAFAerobic PhotooxidationSulfidesSulfoxides70-97%Reusable/Recyclable Catalyst beilstein-journals.org

Photoredox and Electrocatalysis with this compound Analogues

Environmental Science Applications (Excluding Ecotoxicity)

The catalytic properties of this compound analogues, particularly their role in electrocatalysis, have direct relevance to environmental science through the development of clean energy technologies. The electrocatalytic production of hydrogen from water using tin porphyrin catalysts is a promising avenue for storing energy from intermittent renewable sources like solar and wind. researchgate.netrsc.orgubc.ca By facilitating the hydrogen evolution reaction, these materials contribute to a carbon-free energy cycle, which is a cornerstone of environmental sustainability.

While the use of these specific tin-based compounds for the degradation of environmental pollutants has not been extensively reported in the reviewed literature, the fundamental mechanisms they employ—generating reactive oxygen species and facilitating electron transfer—are central to many environmental remediation strategies. acs.org For instance, photoredox catalysis is a known mechanism for transforming organic molecules, suggesting a theoretical potential for using this compound analogues to break down persistent organic pollutants under visible light, though this remains an area for future research. uni-regensburg.de

Absence of Scientific Data on "this compound" Precludes Article Generation

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The requested article structure, focusing on theoretical and potential non-biomedical applications, as well as advancements in analytical chemistry methodologies, requires a foundation of existing research, including detailed findings and data. Without any primary or secondary sources referencing "this compound," any attempt to create content for the specified sections would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

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Future Research Directions and Interdisciplinary Prospects for Sonoflora 1

Exploration of Undiscovered Mechanistic Pathways in Sonoflora 1 Activation

While it is understood that this compound, like other sensitizers, generates cytotoxic reactive oxygen species (ROS) upon activation by light and sound, the precise mechanistic details, particularly the synergistic effects in SPDT, remain an area of active investigation. iiarjournals.orgnih.govwikipedia.org The activation process in PDT involves the absorption of light, leading to an excited state that can react with oxygen to produce singlet oxygen (a Type II reaction) or generate free radicals (a Type I reaction). nih.gov In SDT, ultrasound is believed to induce cavitation, the formation and collapse of microbubbles, which can lead to sonoluminescence, pyrolysis of the sensitizer (B1316253), or the generation of ROS. scienceopen.comnih.gov

Future research should focus on elucidating the dominant pathways in this compound-mediated SPDT. Key questions to be addressed include:

The role of sonoluminescence: To what extent does the light emitted during acoustic cavitation contribute to the photo-activation of this compound? scienceopen.com

Synergistic ROS generation: Does the combination of ultrasound and light lead to a greater quantum yield of specific ROS compared to either modality alone? spiedigitallibrary.org

Cavitation dynamics: How do the physical parameters of ultrasound (frequency, intensity) influence the cavitation events and subsequent chemical reactions involving this compound? nih.gov

Advanced spectroscopic techniques and chemical probes can be employed to identify and quantify the specific ROS generated under different activation conditions. spiedigitallibrary.org Understanding these fundamental mechanisms is crucial for optimizing treatment protocols and enhancing the therapeutic efficacy of this compound.

Development of Next-Generation Sensitizers Based on this compound Scaffolding

The porphyrin backbone of this compound provides a versatile scaffold for chemical modification to develop next-generation sensitizers with improved properties. iiarjournals.orgresearchgate.net The ideal photosensitizer should possess characteristics such as high purity and stability, strong absorption in the near-infrared (NIR) "phototherapeutic window" (600-800 nm) for deeper tissue penetration, and a high quantum yield of singlet oxygen. nih.govmdpi.com

Future synthetic efforts could focus on:

Modifying peripheral groups: Introducing specific functional groups to the porphyrin ring can enhance water solubility, improve tumor selectivity, and modulate the photophysical properties. researchgate.net

Varying the central metal ion: The metal at the core of the porphyrin ring influences the excited state lifetimes and intersystem crossing efficiency, which are critical for ROS generation. targetmol.comresearchgate.net

Conjugation with targeting moieties: Linking this compound to antibodies, peptides, or other ligands that specifically recognize tumor-associated antigens can improve its accumulation in cancer cells, thereby minimizing off-target effects. nih.gov

These modifications aim to create new sensitizers with enhanced efficacy and a better safety profile, building upon the promising foundation of the this compound structure.

Integration with Emerging Technologies (e.g., Artificial Intelligence for Molecular Design)

For the development of this compound-based sensitizers, AI can be utilized to:

Predict photophysical properties: Machine learning models can be trained to predict key parameters like absorption spectra, singlet-triplet energy gaps, and singlet oxygen quantum yields based on the molecular structure. researchgate.netacs.org

Optimize molecular structures: Generative models can propose novel chemical structures with desired properties, guiding synthetic chemists towards the most promising candidates.

Personalize treatment regimens: AI algorithms could potentially analyze patient-specific data to determine the optimal sensitizer and treatment parameters for a more personalized approach to SPDT. nih.gov

By combining computational design with experimental validation, researchers can rapidly identify and develop superior sensitizers derived from the this compound scaffold.

Sustainable and Scalable Production Methodologies for Research-Grade this compound

Future research in this area should focus on:

Greener synthetic routes: Employing environmentally friendly solvents and reagents, and optimizing reaction conditions to reduce waste and energy consumption. mdpi.com

Pilot-plant scale-up: Translating laboratory-scale synthesis to a larger, more efficient pilot-plant production to ensure a consistent supply for research purposes. mdpi.com

Efficient purification techniques: Developing robust and scalable purification methods to obtain this compound with the high degree of purity required for scientific studies.

Streamlining the production process will not only facilitate further research into this compound but also pave the way for its potential future clinical applications.

Addressing Fundamental Challenges in the Physical Chemistry of Sono-Photodynamic Phenomena

The interplay of light, sound, and matter in SPDT presents a complex set of physical and chemical challenges that require further investigation. spiedigitallibrary.orgnih.gov A deeper understanding of these phenomena is crucial for maximizing the therapeutic potential of this compound and other sono-photosensitizers.

Key challenges to be addressed include:

Quantifying energy transfer: Determining the efficiency of energy transfer from the acoustic field to the sensitizer and from the excited sensitizer to molecular oxygen.

Modeling cavitation and ROS diffusion: Developing accurate models to predict the spatial distribution of cavitation events and the subsequent diffusion of ROS in biological tissues.

Discriminating thermal and non-thermal effects: Distinguishing the cytotoxic effects arising from cavitation-induced mechanical stress and sonochemical reactions from those caused by ultrasound-induced hyperthermia. scienceopen.com

Addressing these fundamental questions will require a multidisciplinary approach, combining expertise in physical chemistry, acoustics, and biophotonics. The insights gained will be invaluable for the rational design of more effective SPDT treatments.

Compound NameCAS NumberMolecular Weight (Da)Absorption Peaks (nm)
This compound (SF1)1609250-37-4861.48402, 636
Sonoflora a (SFa)Not Available939402, 636
Sonnelux-1Not Available942Not Available
Chlorin (B1196114) e619660-77-6596.68Not Available
Protoporphyrin IX553-12-8562.66Not Available
Methylene Blue61-73-4319.85Not Available

Conclusion

Synthesis of Key Scientific Contributions of Sonoflora 1 Research

Research on this compound has introduced a novel dual-modality sensitizer (B1316253) with significant potential in oncology. Key contributions include the demonstration of its efficacy in both sonodynamic and photodynamic therapies, its unique chlorophyll-analog structure with a tin core, and promising early clinical results in treating advanced and refractory cancers. medkoo.commedcraveonline.commedcraveonline.comresearchgate.net The development of a sublingual formulation for systemic delivery represents a practical advancement in the administration of sensitizing agents. researchgate.netsaisei-mirai.or.jp

Broader Implications for Sensitizer Design and Activation Methodologies

The success of this compound has broader implications for the design of next-generation sensitizers. It highlights the potential of creating single molecules that can be activated by multiple energy sources, offering more versatile and comprehensive treatment strategies. This dual-activation approach could pave the way for therapies that can be tailored to the specific location and depth of a tumor. The use of ultrasound as an activation source, in particular, opens up new possibilities for treating deep-seated and difficult-to-reach cancers that are not amenable to traditional photodynamic therapy. medcraveonline.comiiarjournals.org

Outlook for Continued Fundamental and Applied Research on this compound

The future of this compound research appears promising. Further fundamental studies are needed to fully elucidate the precise mechanisms of its sonodynamic and photodynamic actions and to explore its potential in bio-imaging. Larger, more rigorous clinical trials are essential to validate the initial promising findings and to establish the optimal protocols for its use in SPDT, both as a standalone therapy and in combination with other treatments like chemotherapy and immunotherapy. medcraveonline.commdpi.com Continued research may also focus on developing derivatives of this compound with enhanced efficacy, improved tumor selectivity, and expanded applications in the fight against cancer.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing Sonoflora 1's chemical structure and purity?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document solvent systems, column specifications, and calibration standards. New compounds require elemental analysis and crystallographic data (if applicable) .

Q. How should in vitro experiments be designed to evaluate this compound's bioactivity?

  • Methodological Answer : Select cell lines relevant to the hypothesized mechanism (e.g., cancer, antimicrobial). Include dose-response curves (e.g., 0.1–100 µM), positive/negative controls, and triplicate replicates. Use ANOVA for statistical significance, and predefine effect size thresholds (e.g., IC50) to avoid data dredging .

Q. What protocols ensure stability and storage integrity of this compound during long-term studies?

  • Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC at fixed intervals (e.g., 0, 30, 90 days). Use Arrhenius equations to predict shelf life and validate with real-time data .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data (e.g., bioavailability, half-life) for this compound be systematically resolved?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., animal models, administration routes). Replicate experiments under standardized conditions, and apply multivariate regression to isolate factors like metabolism enzymes or formulation excipients .

Q. What computational strategies are optimal for modeling this compound's molecular interactions with target proteins?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) for binding affinity predictions, followed by molecular dynamics (MD) simulations (100+ ns) to assess conformational stability. Validate with in vitro binding assays (e.g., SPR, ITC) and cross-reference with structural databases (PDB) .

Q. How should researchers design mechanistic studies to differentiate this compound's direct targets from off-pathway effects?

  • Methodological Answer : Use CRISPR-based gene knockout models to validate target dependency. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. Apply pathway enrichment analysis (e.g., DAVID, KEGG) to prioritize high-confidence targets .

Data Management & Presentation Guidelines

  • Tables : Include Roman numeral-labeled tables with footnotes explaining abbreviations (e.g., "IC50 values ± SEM, n=3") .
  • Statistical Reporting : Specify software (e.g., GraphPad Prism), tests used (e.g., two-tailed t-test), and significance thresholds (e.g., *p<0.05) .
  • Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials with detailed metadata (e.g., instrument settings, batch numbers) .

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